molecular formula C18H22O4 B13427334 Naproxen 2,3-Butylene Glycol Ester

Naproxen 2,3-Butylene Glycol Ester

Cat. No.: B13427334
M. Wt: 302.4 g/mol
InChI Key: RJXMUSGIRIYDLJ-HIFPTAJRSA-N
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Description

Naproxen 2,3-Butylene Glycol Ester is a pharmaceutical secondary standard used in various analytical applications. It is derived from naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The esterification of naproxen with 2,3-butylene glycol enhances its solubility and stability, making it suitable for specific pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naproxen 2,3-Butylene Glycol Ester typically involves the esterification of naproxen with 2,3-butylene glycol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Naproxen 2,3-Butylene Glycol Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naproxen 2,3-Butylene Glycol Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Naproxen 2,3-Butylene Glycol Ester is primarily related to its parent compound, naproxen. Naproxen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The esterification with 2,3-butylene glycol does not significantly alter this mechanism but may enhance the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naproxen 2,3-Butylene Glycol Ester is unique due to its specific esterification with 2,3-butylene glycol, which enhances its solubility and stability compared to other esters. This makes it particularly suitable for certain pharmaceutical formulations where these properties are desired .

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

3-hydroxybutan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C18H22O4/c1-11(18(20)22-13(3)12(2)19)14-5-6-16-10-17(21-4)8-7-15(16)9-14/h5-13,19H,1-4H3/t11-,12?,13?/m0/s1

InChI Key

RJXMUSGIRIYDLJ-HIFPTAJRSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O

Origin of Product

United States

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